molecular formula C8H14O B094716 1-Oxaspiro[3.5]nonane CAS No. 185-18-2

1-Oxaspiro[3.5]nonane

Cat. No.: B094716
CAS No.: 185-18-2
M. Wt: 126.2 g/mol
InChI Key: LXIMXSJHBZZOKU-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where an oxetane ring is fused to a cyclohexane ring. This compound has the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . The spirocyclic structure imparts unique chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-Oxaspiro[3.5]nonane can be achieved through several methods:

Chemical Reactions Analysis

1-Oxaspiro[3.5]nonane undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[3.5]nonane involves its ability to undergo various chemical reactions due to its spirocyclic structure. The molecular targets and pathways involved include:

Comparison with Similar Compounds

1-Oxaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific ring size and the presence of the oxetane ring, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-oxaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-7-9-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIMXSJHBZZOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287846
Record name 1-Oxaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-18-2
Record name 1-Oxaspiro[3.5]nonane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxaspiro[3.5]nonane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FMJ8PG6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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